2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride

Description

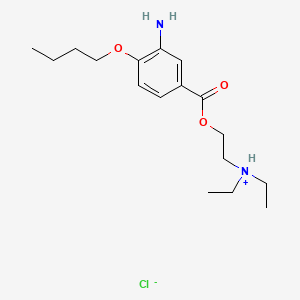

Chemical Structure: This compound features a diethylazanium (quaternary ammonium) group linked via an oxyethyl ester to a benzoyl ring substituted with a 3-amino group and a 4-butoxy chain. The chloride ion serves as the counterion.

Properties

CAS No. |

35288-47-2 |

|---|---|

Molecular Formula |

C17H29ClN2O3 |

Molecular Weight |

344.9 g/mol |

IUPAC Name |

2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride |

InChI |

InChI=1S/C17H28N2O3.ClH/c1-4-7-11-21-16-9-8-14(13-15(16)18)17(20)22-12-10-19(5-2)6-3;/h8-9,13H,4-7,10-12,18H2,1-3H3;1H |

InChI Key |

BQGDZHDSPHYNHF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)OCC[NH+](CC)CC)N.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride typically involves the following steps:

Formation of the Benzoyl Group: The initial step involves the reaction of 3-amino-4-butoxybenzoic acid with a suitable reagent to form the benzoyl group.

Attachment of the Oxyethyl Group: The benzoyl group is then reacted with 2-chloroethanol under basic conditions to form the oxyethyl intermediate.

Formation of the Diethylazanium Group: The final step involves the reaction of the oxyethyl intermediate with diethylamine in the presence of hydrochloric acid to form the diethylazanium chloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process typically includes:

Reactor Setup: Automated reactors with precise temperature and pressure control.

Reagent Addition: Sequential addition of reagents with continuous monitoring.

Purification: Purification of the final product using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Functional Group Analysis

The compound contains three key functional groups:

-

Amino group (NH₂) at position 3 of the benzoyl ring.

-

Butoxy group (OCH₂CH₂CH₂CH₃) at position 4 of the benzoyl ring.

-

Quaternary ammonium salt ([N⁺(C₂H₅)₂CH₂CH₂O]Cl⁻) attached via an ester bond.

Ester Hydrolysis

The benzoyl ester bond in the compound can undergo hydrolysis under acidic or basic conditions to yield the carboxylic acid and the alcohol (2-(diethylamino)ethanol). This reaction is analogous to ester hydrolysis in related compounds like oxybuprocaine, where ester cleavage is a key step in synthesis or degradation .

Reaction Type : Acidic or Basic Hydrolysis

Reagents : H₃O⁺ or OH⁻

Products : 3-Amino-4-butoxybenzoic acid + 2-(Diethylamino)ethanol

Nucleophilic Substitution

The butoxy group (OCH₂CH₂CH₂CH₃) may undergo nucleophilic substitution with strong nucleophiles (e.g., OH⁻, SH⁻). This is supported by the reactivity of similar ether groups in compounds like 4-methoxybenzoyl chloride, which reacts with potassium thiocyanate via nucleophilic addition-elimination .

Reaction Type : SN2 (if the ether is activated)

Reagents : Strong nucleophiles (e.g., NaOMe, KOtBu)

Products : Substituted derivatives (e.g., methoxy or thiocyanate analogs)

Quaternary Ammonium Salt Reactions

The quaternary ammonium group ([N⁺(C₂H₅)₂CH₂CH₂O]) can undergo elimination under high temperatures or with strong bases, forming alkenes. This is a characteristic reaction of quaternary ammonium salts, though specific data for this compound is limited.

Reaction Type : Elimination (E2)

Conditions : High temperature or strong bases (e.g., KOtBu)

Products : Alkenes (e.g., via Hofmann elimination)

Amination/Oxidation

The amino group (NH₂) can be oxidized to a nitro group (NO₂) using strong oxidizing agents like KMnO₄ or H₂O₂. This is inferred from general organic chemistry principles and analogous reactions in benzoyl derivatives .

Reaction Type : Oxidation

Reagents : KMnO₄, H₂O₂

Products : 3-Nitro-4-butoxybenzoyl derivative

Reaction Data Table

Biological Implications

While direct biological data for this compound is unavailable, its quaternary ammonium structure suggests potential antimicrobial activity , similar to benzalkonium chloride . The ester group may enhance lipophilicity , influencing cellular permeability.

Comparison with Analogous Compounds

Note: Citations refer to relevant search results (Sigma-Aldrich , ChemicalBook , PubChem ).

Scientific Research Applications

2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The amino group and the benzoyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Key Features :

- Amino group (NH₂) at the 3-position provides hydrogen-bonding capacity, influencing biological interactions.

- Diethylazanium chloride contributes to water solubility and cationic character, typical of quaternary ammonium salts.

Potential Applications:

- Antimicrobial agents (common for quaternary ammonium salts).

- Drug delivery systems (cationic surfactants enhance cellular uptake).

- Enzyme modulation (amino group may target active sites) .

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Counterion Influence

- Chloride (Cl⁻) vs. Dihydrogen Phosphate (H₂PO₄⁻) : Chloride salts generally offer better stability and solubility in polar solvents, while phosphate salts () may improve compatibility with biological systems (e.g., mimicking phosphorylated metabolites) .

Q & A

Basic Question: What are the recommended synthesis pathways for 2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium chloride, and how can purity be optimized?

Methodological Answer:

The synthesis of quaternary ammonium salts like this compound typically involves sequential benzoylation, alkylation, and quaternization. For example:

Benzoylation : React 3-amino-4-butoxybenzoic acid with ethylene glycol under esterification conditions (e.g., using DCC/DMAP as coupling agents) to form the benzoyloxyethyl intermediate .

Quaternization : React the intermediate with diethylamine in a polar aprotic solvent (e.g., acetonitrile) under reflux, followed by treatment with HCl to form the chloride salt.

Purity Optimization : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and confirm purity via HPLC (>98%) with UV detection at 254 nm .

Basic Question: What spectroscopic and analytical techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the butoxy chain (δ ~1.3–1.7 ppm for CH₂ groups), aromatic protons (δ ~6.5–7.5 ppm), and quaternary ammonium signals (δ ~3.2–3.5 ppm for N⁺-CH₂ groups) .

- FT-IR : Identify ester carbonyl (C=O stretch at ~1720 cm⁻¹) and ammonium N-H stretches (broad peak ~2500–3000 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M-Cl]⁺) and fragmentation patterns .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile solvents .

- First Aid : In case of skin contact, wash immediately with water for 15 minutes. For inhalation, move to fresh air and consult a physician, providing the compound’s SDS (e.g., CAS number, structural details) .

Advanced Question: How can computational methods (e.g., DFT, molecular dynamics) predict the reactivity of this compound in catalytic or biological systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the amino group may act as a hydrogen bond donor in enzyme interactions .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability, critical for antimicrobial studies. Tools like GROMACS or AMBER can model the quaternary ammonium group’s affinity for negatively charged phospholipids .

Advanced Question: How can researchers resolve contradictions in experimental data (e.g., unexpected byproducts in synthesis)?

Methodological Answer:

- Hypothesis Testing : If a byproduct is observed, vary reaction parameters (temperature, solvent polarity) systematically. For example, higher temperatures may favor SN2 pathways over SN1 in quaternization .

- Cross-Validation : Use LC-MS to identify byproduct structures and GC-MS to trace solvent impurities. Compare with literature on analogous quaternary ammonium salts .

- Statistical Analysis : Apply factorial design (e.g., 2³ factorial experiments) to isolate significant variables (e.g., molar ratios, catalyst loading) influencing yield .

Advanced Question: What methodologies are recommended for studying this compound’s biological activity (e.g., antimicrobial or enzyme inhibition)?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria. The quaternary ammonium group may disrupt cell membranes .

- Enzyme Inhibition : Perform kinetic assays (e.g., fluorometric or colorimetric) to measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase) .

- Structural-Activity Relationships (SAR) : Modify the butoxy chain length or substitute the amino group with other functionalities (e.g., nitro, hydroxyl) to correlate structural changes with activity .

Advanced Question: How can reaction engineering principles optimize large-scale synthesis while maintaining reproducibility?

Methodological Answer:

- Scale-Up Considerations :

- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitator speed in reactors, ensuring uniform heat distribution during exothermic quaternization .

- Process Control : Implement PAT (Process Analytical Technology) tools like in-line FT-IR to monitor reaction progress and adjust reagent feed rates dynamically .

- Reproducibility : Document critical quality attributes (CQAs) such as particle size distribution (via laser diffraction) and crystallinity (via XRD) for batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.